Cas no 896676-98-5 (2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

2,5-Dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide is a synthetic organic compound featuring a dichlorobenzamide moiety linked to a substituted quinolinone scaffold. This structure imparts potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The dichloro substitution enhances electrophilic reactivity, while the quinolinone core may contribute to binding interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability under standard conditions and compatibility with common organic solvents further support its utility in synthetic applications. Analytical characterization is straightforward due to its distinct spectral properties, aiding in purity assessment and mechanistic investigations.
2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide structure
896676-98-5 structure
Product Name:2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
CAS No:896676-98-5
MF:C19H16Cl2N2O2
MW:375.248542785645
CID:6007191
PubChem ID:7136768
Update Time:2025-06-10

2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
    • 2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
    • Benzamide, 2,5-dichloro-N-[2-(1,2-dihydro-7-methyl-2-oxo-3-quinolinyl)ethyl]-
    • 896676-98-5
    • AKOS024587067
    • F0611-0473
    • AB00669426-01
    • 2,5-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
    • Inchi: 1S/C19H16Cl2N2O2/c1-11-2-3-12-9-13(18(24)23-17(12)8-11)6-7-22-19(25)15-10-14(20)4-5-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,22,25)(H,23,24)
    • InChI Key: PRIRXECMPFYJBP-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC2=C(NC1=O)C=C(C)C=C2)(=O)C1=CC(Cl)=CC=C1Cl

Computed Properties

  • Exact Mass: 374.0588831g/mol
  • Monoisotopic Mass: 374.0588831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.328±0.06 g/cm3(Predicted)
  • Boiling Point: 580.2±50.0 °C(Predicted)
  • pka: 11.62±0.70(Predicted)

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2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Related Literature

Additional information on 2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide

Introduction to 2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS No. 896676-98-5)

2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide, identified by its CAS number 896676-98-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of targeting various disease pathways. The structural complexity of 2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide makes it a promising candidate for further investigation in medicinal chemistry.

The molecular structure of this compound features a benzamide core appended with a substituted dihydroquinoline moiety. The presence of chlorine atoms at the 2 and 5 positions of the benzene ring enhances its electronic properties, making it more reactive and versatile in chemical transformations. Additionally, the dihydroquinoline ring system introduces a nitrogen-rich environment that can interact with biological targets in multiple ways, potentially leading to enhanced binding affinity and selectivity.

In recent years, there has been growing interest in quinoline derivatives due to their wide range of biological activities. Dihydroquinoline scaffolds, in particular, have been extensively studied for their potential applications in treating infectious diseases, cancer, and neurological disorders. The compound 2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide represents an innovative modification of these existing structures, designed to improve pharmacokinetic properties and reduce off-target effects.

One of the most compelling aspects of this molecule is its potential as a lead compound for drug discovery. The combination of the benzamide and dihydroquinoline moieties provides a unique pharmacophore that can be optimized through structure-based drug design approaches. Researchers have leveraged computational modeling techniques to predict the binding modes of this compound with various biological targets, including enzymes and receptors involved in disease pathways.

The synthesis of 2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for subsequent biological evaluation. The use of modern spectroscopic techniques such as NMR and mass spectrometry has facilitated the characterization of this compound at the molecular level.

Recent studies have highlighted the importance of understanding the metabolic fate of drug candidates to improve their therapeutic efficacy and safety profiles. In vitro metabolic studies have been conducted on 2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide to assess its stability under physiological conditions. These studies have provided valuable insights into potential degradation pathways and interactions with metabolic enzymes.

The pharmacological profile of this compound is being actively explored in preclinical models. Initial findings suggest that it exhibits promising activity against certain cancer cell lines, possibly by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, its interaction with neurotransmitter receptors has been investigated, raising hopes for potential applications in treating neurological disorders.

The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 2,5-dichloro-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-y)ethylbenzamide exemplifies how structural modifications can lead to compounds with enhanced therapeutic potential. Continued research efforts are needed to validate these findings and translate them into clinical applications.

The future prospects for this compound are promising, given its unique structural features and potential biological activities. Further optimization and clinical trials will be necessary to fully assess its therapeutic value. However, the initial results suggest that 896676-985, as represented by 2,5-dichloro-N--N

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